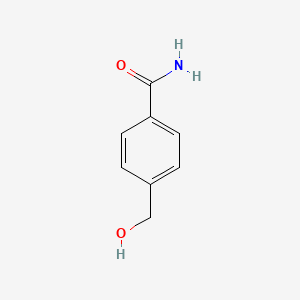

4-(Hydroxymethyl)benzamide

Übersicht

Beschreibung

4-(Hydroxymethyl)benzamide, also known as benzamide-4-hydroxymethyl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide, which is widely used in the pharmaceutical industry as an intermediate in the synthesis of various drugs.

Wissenschaftliche Forschungsanwendungen

Role in Plant Defense Mechanisms 4-(Hydroxymethyl)benzamide and related hydroxamic acids are extensively studied for their role in plant defense mechanisms. They contribute significantly to the resistance of cereals against pests, diseases, and the detoxification of herbicides. Their allelopathic effects in crops also highlight their importance in agricultural research, suggesting a potential for more intensive exploitation in cereal crop defense strategies (Niemeyer, 1988).

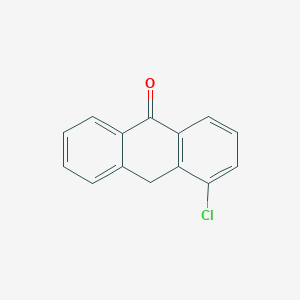

Potential in Antitumor Research The dimerization of 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide under basic conditions has been investigated for its promising antitumor properties. This research is part of the drug development process, highlighting the importance of understanding the stability and degradation products of potential antitumor agents (Santos et al., 2013).

Photocatalytic Applications Studies on Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions have explored their photocatalytic activities under visible light, with potential applications in water decontamination technology. These studies demonstrate the capacity of these materials to induce oxidation processes that degrade pollutants like benzamide, showcasing their relevance in environmental science and engineering (Bessekhouad, Robert, & Weber, 2005).

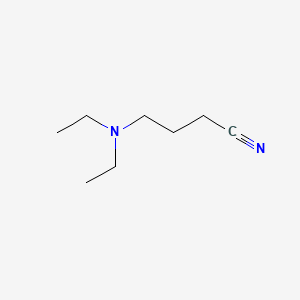

Electrophilic and Mutagenic Properties Research into the electrophilic properties of 4-chloro-N-(hydroxymethyl)benzamide and its potential for producing reactive electrophilic methyleneimines contributes to our understanding of the toxicological and carcinogenic properties of such compounds. This work provides insights into the metabolic pathways and potential risks associated with exposure to these chemicals (Overton et al., 1986).

Chemoselective Synthesis The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been studied for the synthesis of compounds like N-(2-hydroxyphenyl)benzamides. These compounds hold biological interest, demonstrating the significance of selective synthetic routes in the development of pharmacologically relevant molecules (Singh, Lakhan, & Singh, 2017).

Wirkmechanismus

Target of Action

The primary target of 4-(Hydroxymethyl)benzamide is Trypsin-3 . Trypsin-3 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions.

Mode of Action

It is known to interact with its target, trypsin-3, potentially influencing the enzyme’s activity .

Biochemical Pathways

This compound is used in the synthesis of C-terminally modified peptides via nucleophilic cleavage of the ester bond in solid phase linked peptide esters . This process results in peptides that are C-terminally functionalized as esters, amides, and thioesters .

Result of Action

Its role in the synthesis of c-terminally modified peptides suggests it may influence peptide structure and function .

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNMHHVYVQEPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342820 | |

| Record name | 4-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87128-27-6 | |

| Record name | 4-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

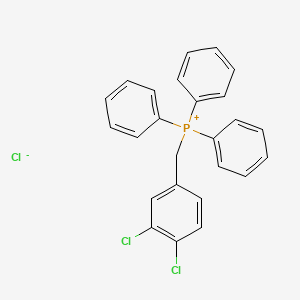

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

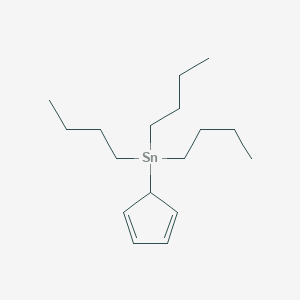

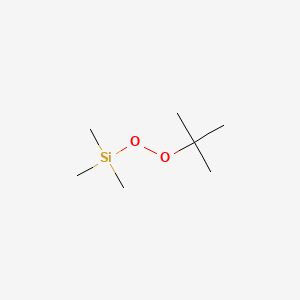

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 4-(Hydroxymethyl)benzamide (HMBA) in the context of these research papers?

A: HMBA is primarily used as a solid-phase synthesis resin linker in peptide chemistry. [, , , , , , , , , ] This means it acts as a handle, attaching the growing peptide chain to a solid support during synthesis.

Q2: What are the advantages of using HMBA resin in peptide synthesis?

A: HMBA resin offers several advantages. It allows for the synthesis of C-terminally modified peptides, which are difficult to produce using traditional methods. [, , , , , , , ] This is because HMBA allows for the selective cleavage of the peptide from the resin using various nucleophiles, leading to peptides with diverse C-terminal modifications like esters, amides, and thioesters. [, , , , , , , ] This method simplifies the purification process and can lead to higher yields, particularly for peptides prone to aggregation, like amyloid beta (Aβ). []

Q3: Can you give a specific example of how HMBA resin facilitates the synthesis of complex peptides?

A: One study showcased the synthesis of amyloid beta (Aβ) peptide (1-40) using HMBA resin. [] Aβ peptides are notoriously difficult to synthesize due to their aggregation tendencies. The researchers found that using HMBA resin, combined with a specific synthesis and purification protocol, resulted in higher yields of Aβ(1-40) compared to standard methods. []

Q4: Beyond peptide synthesis, has HMBA been explored in other applications related to materials science?

A: Yes, a study explored the use of HMBA, alongside urea, to modify the interface between polystyrene and poly(methyl methacrylate) block copolymers. [] By introducing HMBA and urea at the junction point of the two blocks, the researchers aimed to improve the line edge roughness (LER) of nanopatterns created using these copolymers. [] The introduction of hydrogen bonding via HMBA and urea led to a narrower interfacial width, resulting in a 25% reduction in LER compared to unmodified copolymers. [] This suggests potential applications of HMBA in nanofabrication and materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(o-Nitrophenyl)azo]acetoacetanilide](/img/structure/B1593778.png)